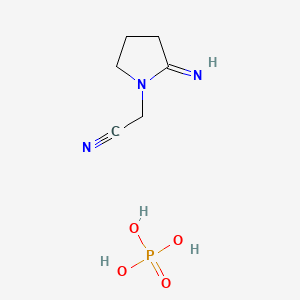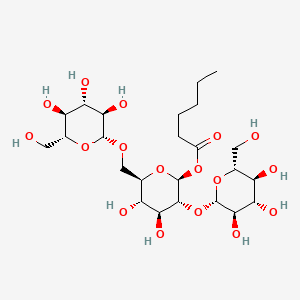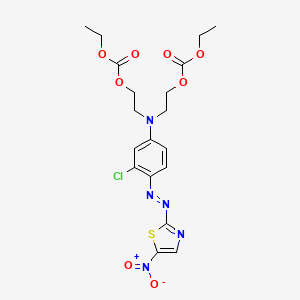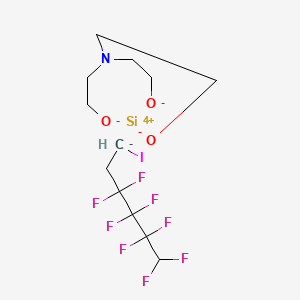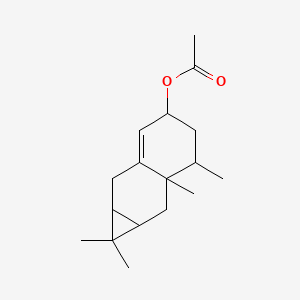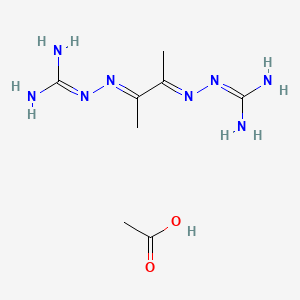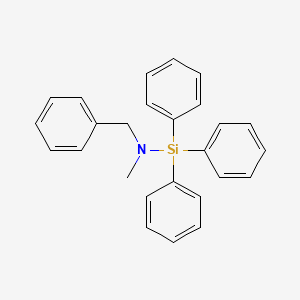
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- is a complex organosilicon compound It is characterized by the presence of a silicon atom bonded to three phenyl groups and an amine group that is further substituted with a methyl and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-methyl-N-(phenylmethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a platinum or palladium complex to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for the large-scale production of Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl-.
Analyse Des Réactions Chimiques
Types of Reactions
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives. Substitution reactions can lead to a variety of functionalized silanes.
Applications De Recherche Scientifique
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism by which Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- exerts its effects involves interactions with various molecular targets. The silicon atom in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silanamine, N-methyl-N-silyl-: This compound has a similar structure but lacks the phenylmethyl group.
Benzenemethanamine, N-methyl-: This compound is similar but does not contain the silicon atom.
Uniqueness
Silanamine, N-methyl-N-(phenylmethyl)-1,1,1-triphenyl- is unique due to the presence of the silicon atom bonded to three phenyl groups and the amine group with both methyl and phenylmethyl substitutions. This unique structure imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications.
Propriétés
Numéro CAS |
80930-71-8 |
|---|---|
Formule moléculaire |
C26H25NSi |
Poids moléculaire |
379.6 g/mol |
Nom IUPAC |
N-methyl-1-phenyl-N-triphenylsilylmethanamine |
InChI |
InChI=1S/C26H25NSi/c1-27(22-23-14-6-2-7-15-23)28(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,22H2,1H3 |
Clé InChI |
NRCOVIZPACXUJC-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


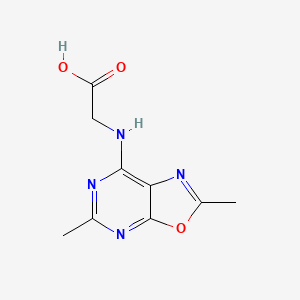
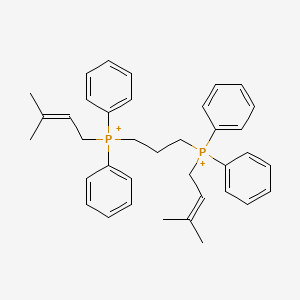

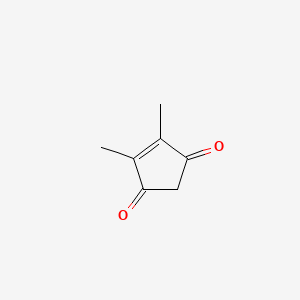
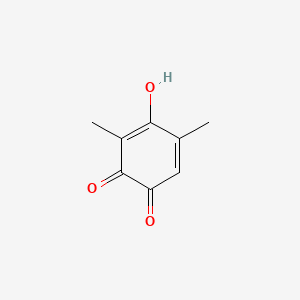
![Methyl 4-chloro-2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12701641.png)
